Cas no 26767-13-5 (methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate)

methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate
- EN300-1985116
- 26767-13-5
-
- Inchi: 1S/C9H8ClNO5/c1-16-9(13)8(12)5-2-3-6(10)7(4-5)11(14)15/h2-4,8,12H,1H3
- InChI Key: SHYOTVNCTUGAJG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(C(=O)OC)O
Computed Properties
- Exact Mass: 245.0091000g/mol
- Monoisotopic Mass: 245.0091000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 92.4Ų
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985116-0.1g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1985116-0.5g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1985116-5.0g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1985116-1g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1985116-0.25g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1985116-10.0g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1985116-2.5g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1985116-10g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1985116-5g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1985116-1.0g |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate |
26767-13-5 | 1g |
$986.0 | 2023-06-01 |
methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate Related Literature
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate
Comprehensive Overview of Methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate (CAS No. 26767-13-5)
Methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate (CAS No. 26767-13-5) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro and nitro substituent on the phenyl ring, makes it a valuable intermediate in synthesizing bioactive molecules. Researchers often search for "methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate synthesis" or "CAS 26767-13-5 applications," reflecting its significance in drug discovery and crop protection formulations.
The compound’s hydroxyacetate moiety contributes to its reactivity, enabling modifications for targeted applications. Recent trends highlight its role in developing sustainable chemistry solutions, aligning with global demands for eco-friendly synthesis routes. Queries like "green synthesis of methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate" underscore this shift. Analytical techniques such as HPLC and NMR are critical for purity assessment, a topic frequently explored in peer-reviewed journals.
In the pharmaceutical sector, methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate serves as a precursor for antimicrobial and anti-inflammatory agents. Its nitrophenyl group enhances binding affinity to biological targets, a feature discussed in studies on "structure-activity relationships." Meanwhile, agrochemical researchers investigate its derivatives for pest resistance management, addressing food security challenges.
Storage and handling of CAS No. 26767-13-5 require adherence to standard laboratory protocols. While not classified as hazardous under common regulations, proper ventilation and PPE are recommended. This aligns with searches for "safe handling of nitroaromatic compounds"—a growing concern among industrial users.
Innovations in catalytic reduction methods have optimized the production of this compound, reducing waste and energy consumption. Such advancements resonate with queries like "cost-effective synthesis of 26767-13-5," reflecting industry priorities. Patent filings further reveal its utility in electronic materials, expanding its relevance beyond life sciences.
For quality assurance, suppliers must provide COA (Certificate of Analysis) detailing parameters like melting point and residual solvents. These metrics are crucial for buyers searching "high-purity methyl 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetate suppliers." Regulatory compliance, including REACH and FDA guidelines, further ensures market accessibility.
Emerging applications in bioconjugation and proteomics highlight the compound’s versatility. Collaborative studies between academia and industry explore its potential in diagnostic reagents, answering queries like "26767-13-5 in biomedical research." This interdisciplinary approach underscores its long-term scientific value.
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